1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone
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Overview
Description
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone is an organic compound known for its unique structure and chemical properties This compound is characterized by the presence of a thienopyridine ring system attached to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone involves multi-step organic synthesis. One commonly used method is:
Starting Material Preparation: Synthesis begins with commercially available thieno[3,2-c]pyridine and 2-chlorophenyl compounds.
Substitution Reaction: The 2-chlorophenyl compound undergoes chlorination under controlled conditions to introduce the chlorine atom at a specific position.
Cyclization: The chlorinated compound is then cyclized to form the thienopyridine ring system.
Coupling Reaction: Finally, a coupling reaction between the thienopyridine and 2-chlorophenyl intermediates yields the desired compound.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time. Use of catalysts and automated processes ensures consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding alcohol or amine derivatives.
Substitution: It participates in nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Addition: The compound may also undergo addition reactions with electrophiles, leading to the formation of adducts.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Nucleophiles like ammonia or thiols.
Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Alcohol or amine derivatives from reduction.
Substituted thienopyridine compounds from nucleophilic substitution.
Adducts from addition reactions.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of complex organic molecules.
Serves as a precursor for the preparation of various heterocyclic compounds.
Biology:
Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Investigated for its therapeutic potential in drug development, particularly for its role in targeting specific biological pathways.
Industry:
Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, such as enzymes and receptors. Its unique structure allows it to:
Bind to Enzyme Active Sites: Inhibits enzymatic activity by binding to active sites, thus blocking substrate access.
Receptor Modulation: Interacts with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: Inserts itself between DNA base pairs, potentially disrupting DNA replication and transcription processes.
These interactions result in a range of biological effects, depending on the specific pathways and targets involved.
Comparison with Similar Compounds
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone can be compared with similar compounds, such as:
Thienopyridine Derivatives: These compounds share the thienopyridine ring system but differ in substituent groups, influencing their reactivity and applications.
Chlorophenyl Compounds: These compounds contain the chlorophenyl group but lack the thienopyridine ring, affecting their chemical and biological properties.
Uniqueness: The combination of the thienopyridine ring and chlorophenyl group in this compound imparts unique chemical reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-4-2-1-3-10(12)8-15(19)18-6-5-13-11(9-18)7-14(17)20-13/h1-4,7H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELRDNIDMDHTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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